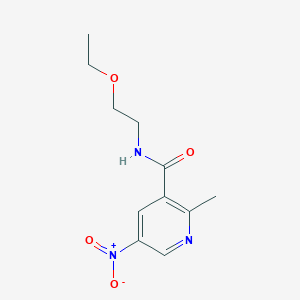
N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide: is a chemical compound with a complex structure that includes a pyridine ring substituted with ethoxyethyl, methyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the ethoxyethyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Substitution reagents: Such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Amino derivatives: Formed from the reduction of the nitro group.
Substituted pyridines: Formed from substitution reactions.
Carboxylic acids: Formed from hydrolysis of the carboxamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine:
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Anti-inflammatory Properties: Research into its effects on inflammatory pathways.
Industry:
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Methoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-2-methyl-4-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-2-methyl-5-aminopyridine-3-carboxamide
Uniqueness: N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
60524-40-5 |
|---|---|
Molekularformel |
C11H15N3O4 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
N-(2-ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4/c1-3-18-5-4-12-11(15)10-6-9(14(16)17)7-13-8(10)2/h6-7H,3-5H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
PQWJCQCPYYJKMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















